molecular formula C7H6N2O3 B1606275 5-Methoxybenzofurazan 3-oxide CAS No. 3524-06-9

5-Methoxybenzofurazan 3-oxide

Cat. No.: B1606275
CAS No.: 3524-06-9
M. Wt: 166.13 g/mol
InChI Key: XCWFKHHSXPIDHN-UHFFFAOYSA-N
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Description

5-Methoxybenzofurazan 3-oxide is a benzofuroxan derivative . It has the empirical formula C7H6N2O3 and a molecular weight of 166.13 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1ccc2non+c2c1 . The InChI string is 1S/C7H6N2O3/c1-11-5-2-3-6-7(4-5)9(10)12-8-6/h2-4H,1H3 .

Scientific Research Applications

1. Thermodynamic Properties

5-Methoxybenzofurazan 3-oxide has been studied for its thermodynamic properties. The research by Acree et al. (1996) focused on determining the standard enthalpies of formation and sublimation at 298.15 K, providing insights into the dissociation enthalpies of N–O bonds in benzofurazan-1-oxide derivatives, which is crucial for understanding its chemical reactivity and stability (Acree et al., 1996).

2. Synthesis of Derivatives

Research on the synthesis of various derivatives of this compound has been conducted. Turan-Zitouni et al. (1996) synthesized and investigated the structures of 5-Methoxy-3-[(benzazole-2-yl)thioacetylamino]-2,3-dihydrobenzofuran derivatives, contributing to the understanding of the compound's potential for creating new chemical entities (Turan-Zitouni et al., 1996).

3. Photochemical Properties

Studies on the photochemical properties of this compound derivatives have been conducted. Hirano et al. (1991) examined the reversible structure changes of 5-Methoxy-3-methyl-6′-nitrospirobenzoselenazolinobenzopyrans induced by light, which are essential for the development of photoresponsive materials (Hirano et al., 1991).

4. Chemical Reactions and Synthesis

The compound's role in facilitating various chemical reactions and synthesis processes has been a subject of study. For instance, Hayakawa et al. (2000) explored the use of methoxyallene oxide, prepared by epoxidation of methoxyallene, for reactions with aldehydes or acetals, showcasing the compound's utility in organic synthesis (Hayakawa et al., 2000).

5. Biochemical Interactions

The biochemical interactions of this compound have also been studied. For example, Boschelli et al. (1995) investigated how benzo[b]thiophene-, benzofuran-, indole-, and naphthalene-2-carboxamides, including derivatives of this compound, inhibited cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1, providing insights into potential therapeutic applications (Boschelli et al., 1995).

Safety and Hazards

5-Methoxybenzofurazan 3-oxide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . The precautionary statements include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Properties

IUPAC Name

5-methoxy-3-oxido-2,1,3-benzoxadiazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-11-5-2-3-6-7(4-5)9(10)12-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWFKHHSXPIDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=[N+](ON=C2C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338337
Record name 5-Methoxybenzofurazan 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-06-9
Record name 5-Methoxybenzofurazan 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxybenzofurazan 3-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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